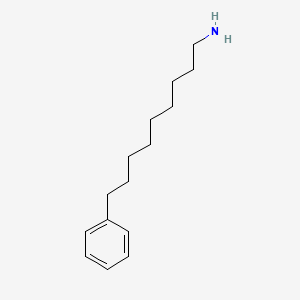![molecular formula C9H17O4P B14305882 Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate CAS No. 122057-59-4](/img/structure/B14305882.png)
Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group bonded to two acetate groups, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine to an unsaturated compound, followed by the reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the careful control of temperature and pressure to optimize the reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound .
Applications De Recherche Scientifique
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Mécanisme D'action
The mechanism by which dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphine group acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl acetylmethylphosphonate
- Di-tert-butylphenyl phenyl phosphate
- 3,6-Dioxa-1,8-octanedithiol
Uniqueness
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is unique due to its specific structural arrangement, which provides distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Propriétés
Numéro CAS |
122057-59-4 |
|---|---|
Formule moléculaire |
C9H17O4P |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
methyl 2-[(2-methoxy-2-oxoethyl)-propan-2-ylphosphanyl]acetate |
InChI |
InChI=1S/C9H17O4P/c1-7(2)14(5-8(10)12-3)6-9(11)13-4/h7H,5-6H2,1-4H3 |
Clé InChI |
YUIRNIZVYNTSTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


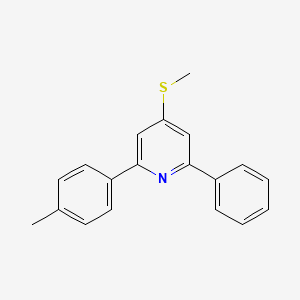
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
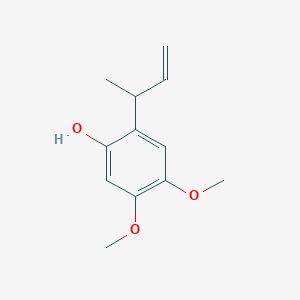
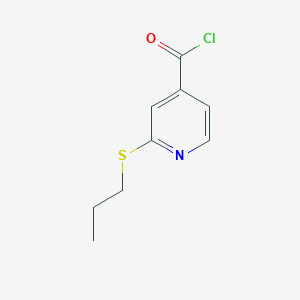
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

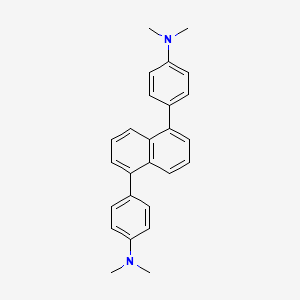
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
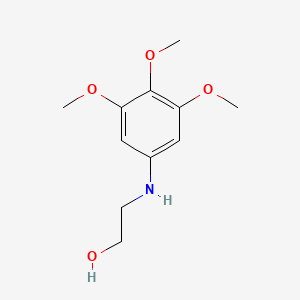
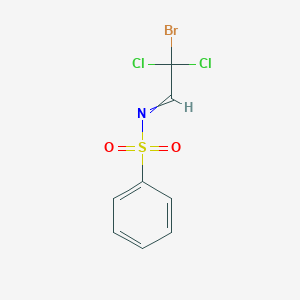
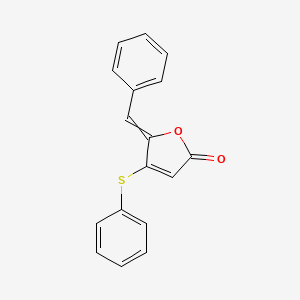
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

